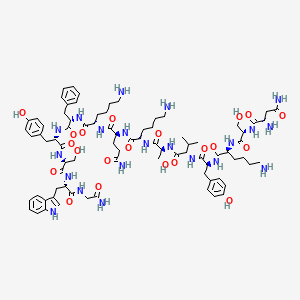
Methyl 4-methoxy-5,6-dimethylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-methoxy-5,6-dimethylnicotinate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. This gives it a molecular weight of 195.218.Mechanism of Action
Methyl 4-methoxy-5,6-dimethylnicotinate acts as a competitive inhibitor of the enzyme carbonic anhydrase. This enzyme is responsible for the breakdown of carbon dioxide in the body and is involved in many physiological processes. This compound binds to the active site of the enzyme and prevents it from breaking down carbon dioxide.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the activity of the enzyme carbonic anhydrase and to inhibit the uptake of glucose by cells. It has also been shown to have an anti-inflammatory effect, to reduce the production of inflammatory cytokines, and to reduce the release of histamine from mast cells.
Advantages and Limitations for Lab Experiments
Methyl 4-methoxy-5,6-dimethylnicotinate has several advantages for use in laboratory experiments. It is a non-toxic and non-irritant compound, making it safe to handle. It is also relatively inexpensive and readily available. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water and is not very stable in aqueous solutions, making it difficult to use in some experiments.
Future Directions
Methyl 4-methoxy-5,6-dimethylnicotinate has potential applications in a wide range of areas. It could be used to study the properties of enzymes and to develop new drugs. It could also be used in the synthesis of new compounds, such as 5,6-dimethyl-4-methoxy-nicotinic acid, and in the study of the structure of proteins. It could also be used to investigate the pharmacological effects of drugs and to develop new drugs with improved efficacy and safety. Finally, it could be used to investigate the biochemical and physiological effects of other compounds and to develop new therapeutic agents.
Synthesis Methods
Methyl 4-methoxy-5,6-dimethylnicotinate can be synthesized by the reaction of 4-methoxy-5,6-dimethylpyridine with sodium nitrite in the presence of acetic acid. This reaction yields a white crystalline product that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Methyl 4-methoxy-5,6-dimethylnicotinate is widely used in scientific research. It has been used in studies of the properties of enzymes, such as the enzyme carbonic anhydrase, and in studies of the pharmacology of drugs. It has also been used in the synthesis of various compounds, such as 5,6-dimethyl-4-methoxy-nicotinic acid, and in the study of the structure of proteins.
Safety and Hazards
properties
IUPAC Name |
methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-7(2)11-5-8(9(6)13-3)10(12)14-4/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHECRMGSQBBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)





![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)



